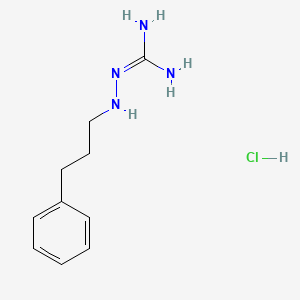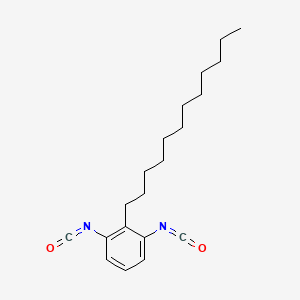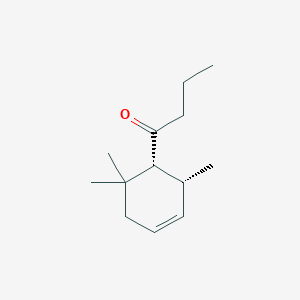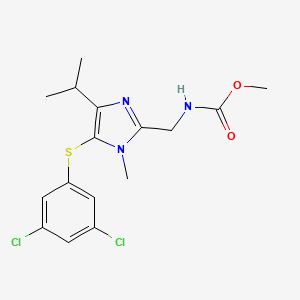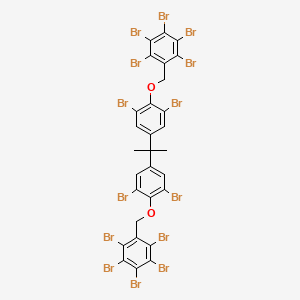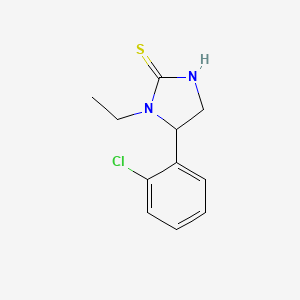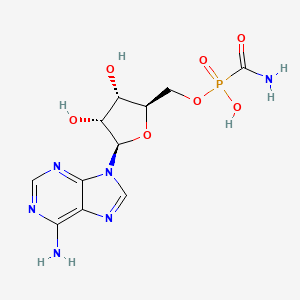
9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-: is a complex organic compound that belongs to the class of purine nucleosides. It is characterized by its unique structure, which includes a purine base attached to a ribofuranosyl moiety with a phosphinyl group. This compound is of significant interest in various scientific fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- involves multiple steps, starting from the purine base. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving formylation, cyclization, and amination.
Attachment of the Ribofuranosyl Moiety: The ribofuranosyl group is attached to the purine base through glycosylation reactions, typically using a protected ribose derivative.
Introduction of the Phosphinyl Group: The phosphinyl group is introduced through phosphorylation reactions, often using phosphorylating agents such as phosphoramidites or phosphorochloridates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow reactors are used to carry out the synthesis.
Purification: The final product is purified using chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl and phosphinyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed:
Oxidation Products: Oxidized derivatives with modified amino or hydroxyl groups.
Reduction Products: Reduced derivatives with modified carbonyl or phosphinyl groups.
Substitution Products: Substituted purine derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Nucleoside Analogues: The compound is used as a precursor in the synthesis of various nucleoside analogues for research and therapeutic purposes.
Biology:
Enzyme Inhibition Studies: It is used to study the inhibition of enzymes involved in nucleotide metabolism.
DNA/RNA Interactions: The compound is employed in research on DNA and RNA interactions due to its structural similarity to natural nucleosides.
Medicine:
Antiviral Research: The compound is investigated for its potential antiviral properties, particularly against viruses that rely on nucleotide analogues for replication.
Cancer Research: It is studied for its potential role in cancer treatment, especially in targeting nucleotide synthesis pathways in cancer cells.
Industry:
Pharmaceutical Manufacturing: The compound is used in the production of pharmaceutical intermediates and active ingredients.
Mécanisme D'action
The mechanism of action of 9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in nucleotide metabolism, such as ribonucleotide reductase and DNA polymerase.
Pathways Involved: It interferes with nucleotide synthesis and DNA replication pathways, leading to the inhibition of cell proliferation and viral replication.
Comparaison Avec Des Composés Similaires
Adenosine: A naturally occurring nucleoside with a similar purine base but different functional groups.
Guanosine: Another purine nucleoside with a different ribofuranosyl attachment.
Inosine: A nucleoside with a hypoxanthine base, structurally similar but with different biological properties.
Uniqueness:
Structural Uniqueness: The presence of the aminocarbonyl and hydroxyphosphinyl groups distinguishes it from other nucleosides.
Biological Activity: Its unique structure imparts specific biological activities, making it a valuable compound for research and therapeutic applications.
This detailed article provides a comprehensive overview of 9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
104532-12-9 |
|---|---|
Formule moléculaire |
C11H15N6O7P |
Poids moléculaire |
374.25 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-carbamoylphosphinic acid |
InChI |
InChI=1S/C11H15N6O7P/c12-8-5-9(15-2-14-8)17(3-16-5)10-7(19)6(18)4(24-10)1-23-25(21,22)11(13)20/h2-4,6-7,10,18-19H,1H2,(H2,13,20)(H,21,22)(H2,12,14,15)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
WFMFZCMDIMBWNC-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(C(=O)N)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(C(=O)N)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



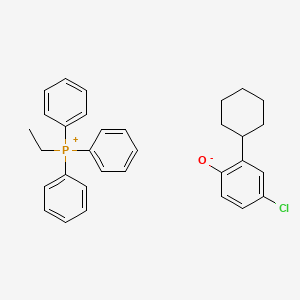
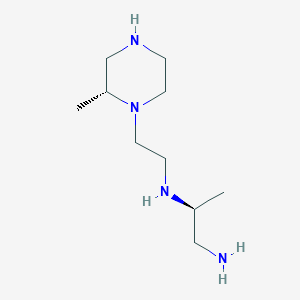
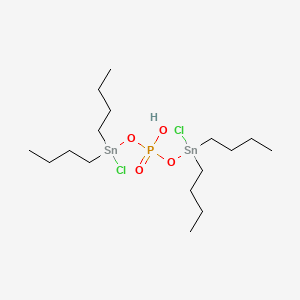
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)

